molecular formula C20H23NO4 B1679034 Lauroscholtzine CAS No. 2169-44-0

Lauroscholtzine

Cat. No.: B1679034
CAS No.: 2169-44-0
M. Wt: 341.4 g/mol
InChI Key: ZFLRVRLYWHNAEC-AWEZNQCLSA-N
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Mechanism of Action

Target of Action

Lauroscholtzine primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it’s known to play a crucial role in the serotonin system, which regulates mood, anxiety, sleep, and other functions.

Mode of Action

As a 5-HT1A receptor agonist , this compound binds to this receptor and mimics the action of serotonin . By activating the 5-HT1A receptor, it can modulate the release of serotonin and other neurotransmitters, leading to various downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyllaurotetanine can be synthesized through various methods, including the methylation of laurotetanine. The process typically involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of N-methyllaurotetanine often involves the extraction from natural sources, followed by purification using chromatographic techniques. The extraction process may include solvent extraction, followed by crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-methyllaurotetanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of N-methyllaurotetanine N-oxide.

    Reduction: Formation of dihydro-N-methyllaurotetanine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyllaurotetanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-methyllaurotetanine is unique among aporphine alkaloids due to its specific methylation pattern and its strong affinity for the serotonin 5-HT1A receptor . Similar compounds include:

N-methyllaurotetanine stands out due to its specific receptor interactions and potential therapeutic applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-9-17(24-3)20(25-4)19-13-10-16(23-2)15(22)8-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRVRLYWHNAEC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176073
Record name N-Methyllaurotetanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-44-0
Record name N-Methyllaurotetanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyllaurotetanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyllaurotetanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247564
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Record name N-Methyllaurotetanine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name N-Methyllaurotetanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOLDINE 2-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11558LRZ50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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